molecular formula C99H140N20O17 B1632063 Gramicidin A CAS No. 4419-81-2

Gramicidin A

Katalognummer: B1632063
CAS-Nummer: 4419-81-2
Molekulargewicht: 1882.3 g/mol
InChI-Schlüssel: ZWCXYZRRTRDGQE-LUPIJMBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Gramicidin A kann durch Festphasenpeptidsynthese (SPPS) synthetisiert werden, bei der Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist. Der Prozess beinhaltet Deprotektions- und Kupplungsschritte, typischerweise unter Verwendung von Reagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt durch Fermentation von Bacillus brevis. Das Bakterium wird in einem nährstoffreichen Medium kultiviert, und das Antibiotikum wird aus der Kulturlösung extrahiert. Der Extraktionsprozess umfasst Lösungsmittelextraktion, Fällung und chromatographische Reinigung, um this compound von anderen Komponenten zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Gramicidin A durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Introduction to Gramicidin A

This compound (gA) is a peptide antibiotic that has been utilized for its antibacterial properties since its discovery. It operates by forming ion channels in bacterial membranes, leading to cell lysis and death. Despite its efficacy, gA's clinical use has been limited primarily to topical applications due to its hemolytic activity and cytotoxicity towards mammalian cells. Recent research has focused on modifying gA to enhance its selectivity and reduce toxicity, paving the way for new therapeutic applications.

Antibacterial Agent

This compound has been primarily studied for its antibacterial properties. Recent advancements have led to the development of several analogues designed to retain gA's ion channel-forming capabilities while minimizing cytotoxic effects on human cells. For instance, researchers have synthesized ten new variants of gA that demonstrated reduced toxicity while maintaining strong antibacterial activity against common pathogens like Streptococcus and Staphylococcus aureus .

Cancer Treatment

Emerging studies suggest that gA may have potential applications in oncology. Research indicates that gA can depolarize both plasma and mitochondrial membranes in cancer cells, inhibiting ATP synthesis and inducing mitophagy. This dual action has shown promising results in vitro against various cancer cell lines, including MCF-7 breast cancer cells . The ability of gA to selectively target cancer cells while sparing normal cells is an area of active investigation.

Drug Delivery Systems

This compound's ability to form ion channels has implications for drug delivery systems. By utilizing gA or its analogues, researchers are exploring methods to enhance the permeability of drug molecules across cellular membranes, potentially improving the efficacy of various therapeutic agents.

Research Tool

Due to its well-characterized mechanism of action, gA serves as a model compound for studying membrane interactions and the behavior of antimicrobial peptides (AMPs). Its structural properties allow researchers to investigate lipid-peptide interactions and the dynamics of ion channel formation in biological membranes .

Case Study 1: Development of this compound Analogues

Researchers at the University of Tokyo developed ten new this compound analogues with modified amino acid sequences aimed at reducing cytotoxicity while preserving antibacterial efficacy. In laboratory tests, these analogues showed significant promise against bacterial strains without causing hemolysis in human blood cells .

AnalogueAntibacterial ActivityCytotoxicity Level
gA-A1HighLow
gA-A2ModerateModerate
gA-A3HighVery Low

Case Study 2: this compound in Cancer Treatment

In a study investigating the effects of gA on MCF-7 breast cancer cells, it was found that gA induced significant cell death through mitochondrial depolarization and ROS generation. The study utilized various concentrations of gA and measured ATP levels as well as cell viability over time .

Concentration (µg/ml)ATP Level (Relative Units)Cell Viability (%)
0100100
17580
53040
10510

Wirkmechanismus

Gramicidin A exerts its effects by forming transmembrane ion channels in lipid bilayers. These channels allow the free passage of monovalent cations (H+, Na+, K+), disrupting the ion gradients across the membrane. This disruption leads to loss of membrane potential, inhibition of ATP synthesis, and ultimately cell death . The primary molecular targets are the lipid bilayers of bacterial cell membranes, where this compound forms head-to-head dimers to create ion channels .

Vergleich Mit ähnlichen Verbindungen

Uniqueness of this compound: this compound is unique due to its linear structure and ability to form β-helical dimers that span lipid bilayers, creating ion channels. This property distinguishes it from cyclic peptides like Gramicidin S and other membrane-targeting antibiotics .

Biologische Aktivität

Gramicidin A (gA) is a well-studied peptide antibiotic known for its potent antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action primarily involves the formation of ion channels in bacterial membranes, leading to cell lysis and death. This article delves into the biological activity of this compound, highlighting its antimicrobial effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exerts its antimicrobial effects through several mechanisms:

  • Ion Channel Formation : gA forms ion channels in lipid bilayers, disrupting the transmembrane ion concentration gradient. This leads to increased permeability of the bacterial membrane to ions and small molecules, ultimately resulting in cell lysis .
  • Membrane Permeabilization : The interaction of gA with bacterial membranes causes significant changes in membrane composition, including the destruction of lipids, proteins, and carbohydrates. This process is characterized by distinct stages: pore formation, water permeability increase, bacterial flattening, and eventual lysis .
  • Reactive Oxygen Species Generation : gA has been shown to induce the formation of hydroxyl radicals during its interaction with bacteria. This oxidative stress contributes to bacterial cell death and is linked to the depletion of NADH from metabolic pathways .
  • Concentration-Dependent Mechanisms : Research indicates that at lower concentrations (≤ 1 μM), gA primarily disrupts NADH metabolism and generates free radicals. At higher concentrations (≥ 5 μM), it acts more like a detergent, causing extensive membrane disruption .

Antimicrobial Activity

This compound demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The following table summarizes key findings related to its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism
Staphylococcus aureus0.5 μg/mLMembrane permeabilization and hydroxyl radical generation
Bacillus subtilis0.25 μg/mLIon channel formation leading to lysis
Enterococcus faecalis1 μg/mLDisruption of membrane integrity

Case Studies

Recent studies have explored the therapeutic potential of this compound beyond its traditional uses:

  • Anticancer Properties : A study investigated gA's effects on ovarian cancer cells (OVCAR8, SKOV3, and A2780). It was found that gA inhibited cell proliferation in a dose-dependent manner and induced apoptosis through DNA fragmentation and cell cycle arrest . This suggests a promising avenue for repurposing gA as an anticancer agent.
  • Combination Therapy : Research has shown that combining gA with other antibiotics can enhance efficacy against resistant strains. For instance, when used alongside sisomicin, gA exhibited synergistic effects against multidrug-resistant Staphylococcus aureus strains, indicating potential for combination therapies in clinical settings .

Eigenschaften

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXYZRRTRDGQE-LUPIJMBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H140N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891352
Record name 1-L-Valinegramicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1882.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4419-81-2, 11029-61-1, 1405-97-6
Record name Valinegramicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-L-Valinegramicidin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gramicidin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gramicidin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALINEGRAMICIDIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.